Home > Products > Screening Compounds P142794 > 4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide
4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide -

4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide

Catalog Number: EVT-5584426
CAS Number:
Molecular Formula: C20H17N5O
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-Pyridin-4-ylpyrazin-2-yl)-1H-indol-5-amine

    Relevance: This compound, along with other related structures listed, shares a common structural motif with 4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide: a central heteroaromatic ring system (pyrazine in this case) linked to substituted aromatic and heteroaromatic groups. These structural similarities suggest they might exhibit comparable binding affinities for specific targets, particularly kinases. []

N-[6-(2-Fluoropyridin-4-yl)pyrazin-2-yl]-1H-indol-5-amine

    Relevance: Similar to N-(6-pyridin-4-ylpyrazin-2-yl)-1H-indol-5-amine, this compound exhibits the central pyrazine motif connected to substituted aromatic and heteroaromatic groups, linking it structurally to 4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide. The presence of the fluorine atom further highlights the exploration of chemical modifications on the core structure to optimize its biological activity. []

N-(6-Pyridin-4-ylpyrazin-2-yl)-1H-indol-6-amine

    Relevance: As an isomer of a related compound, this structure shares the core structural elements with 4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide, emphasizing the importance of the relative position of substituents in influencing biological activity within this class of compounds. []

N-(6-Pyridin-4-ylpyrazin-2-yl)-1,3-benzothiazol-5-amine

    Relevance: This compound, although differing in the specific heterocycle present, reinforces the significance of the central pyrazine scaffold and its connections to aromatic and heteroaromatic groups, a feature shared with 4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide. []

2-Methyl-N-(6-pyridin-4-ylpyrazin-2-yl)-1,3-benzothiazol-5-amine

    Relevance: As a methylated analog of N-(6-pyridin-4-ylpyrazin-2-yl)-1,3-benzothiazol-5-amine, this compound highlights the exploration of subtle chemical modifications to optimize the activity of structures related to 4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide. []

4-[6-(1H-Indol-5-ylamino)pyrazin-2-yl]benzamide

    Relevance: The inclusion of the benzamide group, a structural element present in 4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide, highlights the exploration of this specific substituent in the context of the central pyrazine scaffold. This suggests the potential importance of the benzamide group for biological activity or target selectivity in this compound series. []

4-{6-[(4-Hydroxycyclohexyl)amino]pyrazin-2-yl}benzamide

    Relevance: This structure, despite the significant change in one substituent, maintains the key benzamide group present in 4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide, indicating an interest in exploring this structural element's contribution to the overall biological profile. []

N3-1H-Indol-5-yl-5-pyridin-4-ylpyrazin-2,3-diamine

    Relevance: Although structurally distinct, this compound shares the core pyrazine and indole motifs with 4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide. This highlights the diverse array of substitutions possible on the central pyrazine ring while potentially retaining some degree of biological activity. []

(R)-2-((2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide (VX-509, decernotinib)

    Compound Description: VX-509 is an oral Janus kinase 3 (JAK3) inhibitor. It has demonstrated potency and selectivity in inhibiting JAK3 kinase activity and signaling in vitro, as well as modulating proinflammatory responses in animal models of immune-mediated diseases such as rheumatoid arthritis. [, ]

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    Compound Description: VNO is an oxidative impurity identified during the degradation of Venetoclax, a BCL-2 inhibitor used for treating blood cancers. VNO is formed via the oxidation of Venetoclax and can undergo further rearrangement to form another impurity. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    Compound Description: VHA is another impurity identified during the degradation of Venetoclax. It is formed from VNO through a Meisenheimer rearrangement. Like VNO, VHA highlights the susceptibility of Venetoclax to oxidation and emphasizes the need for controlled storage and handling conditions for the drug. []

Properties

Product Name

4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide

IUPAC Name

4-[6-(pyridin-2-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H17N5O/c21-19(26)14-6-4-13(5-7-14)17-11-18(25-20-16(17)8-10-23-20)24-12-15-3-1-2-9-22-15/h1-11H,12H2,(H2,21,26)(H2,23,24,25)

InChI Key

VUAFZGCHNKEODE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=CC=C(C=C4)C(=O)N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=CC=C(C=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.